5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, Mixture of diastereomers
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Overview
Description
5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, Mixture of diastereomers, is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid typically involves the reaction of oxolane-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to temporarily mask reactive amine groups.
Biology: Employed in the synthesis of peptides and proteins where selective protection of amine groups is required.
Medicine: Utilized in the development of pharmaceuticals where the Boc group can protect amine functionalities during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions using di-tert-butyl dicarbonate. The protected amine can then undergo various chemical transformations without interference. The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyloxycarbonyl chloride: Another compound used for Boc protection in organic synthesis.
Di-tert-butyl dicarbonate: The reagent used to introduce the Boc group to amines.
Uniqueness
5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid is unique due to its specific structure, which includes an oxolane ring and a carboxylic acid group. This structure provides distinct reactivity and stability compared to other Boc-protected compounds, making it valuable in specific synthetic applications .
Properties
CAS No. |
1823902-58-4 |
---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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